Reduction Kinetics: Quantified Rate Advantage vs. Cyclopropyl and Cyclohexyl Analogs
Cyclobutyl phenyl ketone exhibits a distinct reduction rate compared to other cycloalkyl phenyl ketones, reflecting its unique balance of ring strain and steric accessibility. At 0°C, its relative rate constant for sodium borohydride reduction is 0.23 (acetophenone = 1.0), which is ~1.9× faster than the cyclopropyl analog (0.12) and comparable to the cyclohexyl analog (0.25) [1].
| Evidence Dimension | Relative reduction rate with sodium borohydride |
|---|---|
| Target Compound Data | 0.23 (relative rate constant at 0°C) |
| Comparator Or Baseline | Cyclopropyl phenyl ketone: 0.12; Cyclopentyl phenyl ketone: 0.36; Cyclohexyl phenyl ketone: 0.25; Acetophenone: 1.0 |
| Quantified Difference | Cyclobutyl is ~1.9× faster than cyclopropyl; ~36% slower than cyclopentyl |
| Conditions | Sodium borohydride reduction at 0°C, relative to acetophenone = 1.0 |
Why This Matters
The non-linear reactivity trend across ring sizes means that using a different cycloalkyl phenyl ketone would alter reaction kinetics and may require process re-optimization, impacting reproducibility in synthetic workflows.
- [1] Sun, S. F.; Neidig, P. R. Effect of ring size on the rate of reaction of cycloalkyl phenyl ketones with sodium borohydride. J. Org. Chem. 1969, 34 (6), 1854–1857. DOI: 10.1021/jo01258a071. View Source
